2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC15088163
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2S |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25) |
| Standard InChI Key | PLBUZYQKAJUNNO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
1.2. Key Features
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Chemical Formula: C18H18N6O2S
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Functional Groups:
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Amide group (-CONH)
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Thiazole ring
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Pyridine ring
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Ketone group (-C=O) on the cycloheptapyridazine core
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2.1. General Synthetic Approach
The synthesis of such compounds typically involves multistep reactions combining:
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Formation of the cycloheptapyridazine core through cyclization of precursors like hydrazines and diketones.
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Coupling with thiazole derivatives via acylation or amidation reactions.
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Ensuring stereochemical control for the (2Z)-configuration in the thiazole moiety.
2.2. Example Reaction Pathway
A plausible reaction pathway includes:
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Starting with a diketone and hydrazine to form the cycloheptapyridazine scaffold.
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Reacting this intermediate with a thiazole derivative under controlled conditions to introduce the acetamide linkage.
3.1. Spectroscopic Techniques
Characterization of this compound can be achieved using:
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NMR Spectroscopy:
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NMR to identify hydrogen environments.
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NMR for carbon skeleton confirmation.
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Mass Spectrometry (MS):
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To confirm molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To detect functional groups like amides () and thiazoles.
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3.2. Crystallography
X-ray diffraction studies can provide detailed insights into the three-dimensional structure, confirming bond lengths, angles, and stereochemistry.
4.1. Potential Activities
Heterocyclic compounds like this one are often investigated for their pharmacological properties:
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Antimicrobial Activity: The thiazole and pyridine rings are known to interact with bacterial enzymes.
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Anti-inflammatory Potential: Amide linkages and heterocyclic cores can inhibit inflammatory pathways.
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Antiviral Properties: Cycloheptapyridazine derivatives may disrupt viral replication processes.
4.2. Molecular Docking Studies
Computational docking can predict binding affinities of this compound with biological targets such as enzymes or receptors.
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